molecular formula C22H20N2O2S B2646653 N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide CAS No. 2034538-63-9

N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2646653
CAS No.: 2034538-63-9
M. Wt: 376.47
InChI Key: MROLNDSIVFAYCD-UHFFFAOYSA-N
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Description

N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide is a synthetic organic compound that features a piperidinone ring, a thiophene ring, and a benzamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidinone Ring: Starting from a suitable precursor, the piperidinone ring can be synthesized through cyclization reactions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other coupling reactions.

    Formation of the Benzamide Moiety: The benzamide group can be formed by reacting an amine with a benzoyl chloride derivative.

    Introduction of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the piperidinone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the piperidinone ring.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it interacts with receptors, it could modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-2-yl)benzamide: Similar structure with a different position of the thiophene ring.

    N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(furan-3-yl)benzamide: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

N-(4-(2-oxopiperidin-1-yl)phenyl)-4-(thiophen-3-yl)benzamide might exhibit unique properties due to the specific positioning of the thiophene ring, which could influence its electronic properties and biological activity.

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c25-21-3-1-2-13-24(21)20-10-8-19(9-11-20)23-22(26)17-6-4-16(5-7-17)18-12-14-27-15-18/h4-12,14-15H,1-3,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROLNDSIVFAYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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